Field: Antiviral Pharmacology
Application Summary: Piperidine derivatives have been found to exhibit antiviral properties.
Field: Antimalarial Pharmacology
Application Summary: Piperidine derivatives have been found to exhibit antimalarial properties.
Field: Industrial Engineering
Application Summary: Piperidine derivatives could potentially be used in the development of new materials or processes in industrial engineering, such as in the design of mechanical vapor recompression (MVR) systems.
(S)-tert-Butyl (piperidin-2-ylmethyl)carbamate is a chiral compound with the molecular formula C₁₁H₂₂N₂O₂ and a molar mass of approximately 214.3 g/mol. It is classified as a carbamate, which is a functional group derived from carbamic acid. This compound is primarily used as a chiral auxiliary in organic synthesis, facilitating various
While specific biological activities of (S)-tert-butyl (piperidin-2-ylmethyl)carbamate are not extensively documented, compounds with similar structures have been investigated for their potential pharmacological properties. These include:
The synthesis of (S)-tert-butyl (piperidin-2-ylmethyl)carbamate typically involves the following steps:
(S)-tert-butyl (piperidin-2-ylmethyl)carbamate has several notable applications:
Interaction studies involving (S)-tert-butyl (piperidin-2-ylmethyl)carbamate focus on its behavior in various chemical environments and its interactions with biological targets. These studies often aim to elucidate:
(S)-tert-butyl (piperidin-2-ylmethyl)carbamate shares structural similarities with various related compounds. Below are some comparable compounds along with their unique features:
| Compound Name | Structural Features | Unique Properties |
|---|---|---|
| tert-Butyl (6-methylpiperidin-3-yl)carbamate | Methyl substitution at position 6 | Altered steric hindrance affects reactivity |
| tert-Butyl (2-methylpiperidin-3-yl)carbamate | Methyl substitution at position 2 | Different chiral environment impacts selectivity |
| (S)-tert-Butyl piperidin-3-ylcarbamate | Piperidine ring at position 3 | Potentially different biological activity |
| (R)-tert-Butyl piperidin-3-ylcarbamate | Enantiomeric form of piperidine derivative | Distinct pharmacological properties |
These compounds illustrate variations in reactivity and biological activity based on their structural modifications, highlighting the uniqueness of (S)-tert-butyl (piperidin-2-ylmethyl)carbamate within this class of compounds .